5-Phenyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Phenyl-4-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which include high stability and reactivity. The trifluoromethyl group (-CF₃) is particularly significant in medicinal chemistry due to its ability to enhance the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(trifluoromethyl)pyridin-2-amine typically involves the use of palladium-catalyzed amination reactions. One common method starts with 2-bromo-5-(trifluoromethyl)pyridine, which is reacted with an aromatic amine in the presence of a palladium catalyst such as Pd(dba)₂ and a ligand like BINAP. The reaction is carried out in a solvent such as toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Phenyl-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): A compound with a similar structure but different substituents, leading to different biological activities.
Uniqueness
5-Phenyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a phenyl group and a trifluoromethyl group, which together enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H9F3N2 |
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Molecular Weight |
238.21 g/mol |
IUPAC Name |
5-phenyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-6-11(16)17-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,16,17) |
InChI Key |
ZKLIHUORNNSYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2C(F)(F)F)N |
Origin of Product |
United States |
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